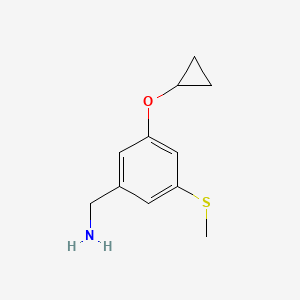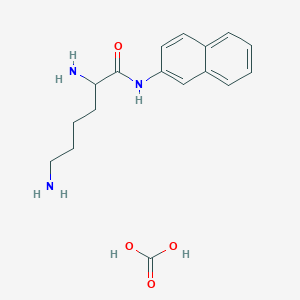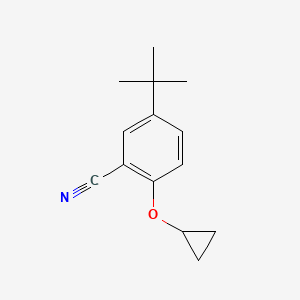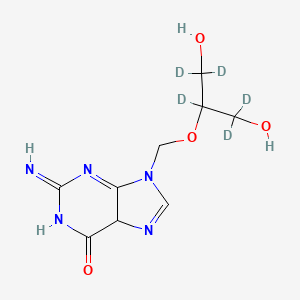
5-Cyclopropoxy-2-(methylthio)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents and pyridine N-oxides . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as manganese(III) acetylacetonate (Mn(acac)3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyclopropoxy group or to modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of specific kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine: This compound has a similar structure but with an additional N-methyl group.
5-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropoxy group and a methylsulfanyl group on the pyridine ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-8(10)4-7(5-11-9)12-6-2-3-6/h4-6H,2-3,10H2,1H3 |
InChI Key |
VPMNITCSVORXAG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14807880.png)


![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)



![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)

![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)

